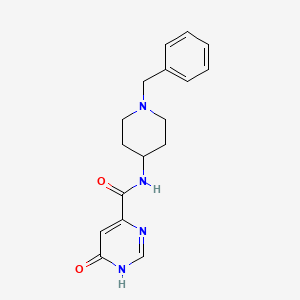

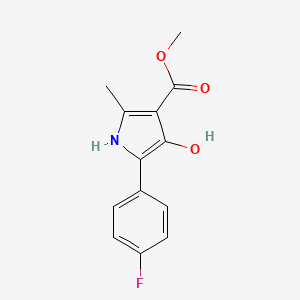

![molecular formula C23H26N4O6S B2587083 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 905677-49-8](/img/structure/B2587083.png)

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of sulfonamide . Sulfonamides are known as biologically significant compounds and are used in various therapeutic applications, including as antibacterial, antifungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .

Synthesis Analysis

The synthesis of similar sulfonamides was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Scientific Research Applications

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives reveals insights into crystal structures, Hirshfeld surface analyses, and biological activities. These compounds exhibit notable antibacterial and potent antioxidant activities, highlighting their potential in developing treatments against bacterial infections and oxidative stress-related conditions (Karanth et al., 2019).

Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds

Another study synthesizes and evaluates the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. This research underscores the potential of such compounds in addressing various bacterial and fungal infections, offering a foundation for further exploration into antimicrobial agents (Sarvaiya et al., 2019).

Inhibitors of Alkaline Phosphatase

Bi-heterocyclic benzamides have been identified as potent inhibitors of alkaline phosphatase, an enzyme relevant in various physiological and pathological processes, including bone mineralization and certain cancer types. This study provides a kinetic and computational understanding of these inhibitors, presenting a pathway for the development of therapeutic agents (Abbasi et al., 2019).

Anticancer Evaluation of Benzamides

A series of substituted benzamides have been designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. This research indicates the potential of such compounds in cancer therapy, with some derivatives showing higher activities than the reference drug (Ravinaik et al., 2021).

Corrosion Inhibition Properties

The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid showcases the potential of such compounds in industrial applications, specifically in protecting metals against corrosion (Ammal et al., 2018).

Mechanism of Action

Target of action

The compound “4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide derivative . Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Mode of action

Sulfonamides, like “this compound”, are structural analogs of para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthase. They compete with PABA for the active site of the enzyme, thereby inhibiting the enzyme and preventing the synthesis of folic acid .

Biochemical pathways

By inhibiting the synthesis of folic acid, sulfonamides prevent the formation of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids. This leads to inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides are usually well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted in the urine . The specific ADME properties of “this compound” would need to be determined experimentally.

Result of action

The ultimate effect of sulfonamides is the inhibition of bacterial growth and replication. This is due to the disruption of nucleic acid synthesis caused by the lack of tetrahydrofolic acid .

Action environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .

properties

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S/c1-3-5-12-27(4-2)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)17-8-11-19-20(15-17)32-14-13-31-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVRQHMXHQINJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

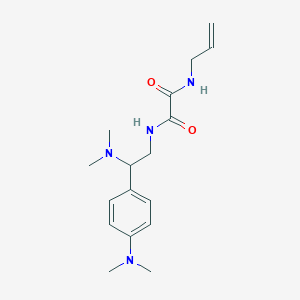

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2587001.png)

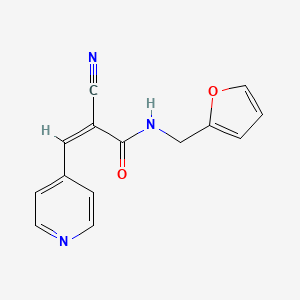

![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

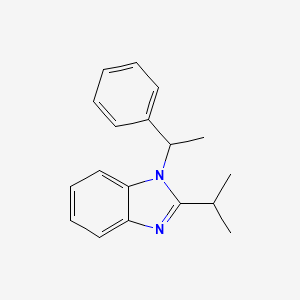

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)

![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-methylthiophene-2-carboxamide](/img/structure/B2587015.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2587016.png)

![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)

![N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B2587022.png)